4-(3-Chloro-5-methylphenyl)-3-fluorophenol
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Overview
Description
4-(3-Chloro-5-methylphenyl)-3-fluorophenol is a chemical compound characterized by the presence of a chloro, methyl, and fluorine substituent on a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-5-methylphenyl)-3-fluorophenol typically involves the reaction of 3-chloro-5-methylphenol with fluorinating agents under controlled conditions. One common method involves the use of fluorine gas or a fluorinating reagent such as Selectfluor in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-5-methylphenyl)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the fluorine or chlorine substituents.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dehalogenated phenols.
Substitution: Formation of substituted phenols with new functional groups.
Scientific Research Applications
4-(3-Chloro-5-methylphenyl)-3-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-methylphenyl)-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, methyl, and fluoro groups can influence its binding affinity and specificity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Similar structure but lacks the fluorine substituent.
3-Fluoro-4-methylphenol: Similar structure but lacks the chlorine substituent.
4-Chloro-3,5-dimethylphenol: Similar structure with an additional methyl group.
Uniqueness
4-(3-Chloro-5-methylphenyl)-3-fluorophenol is unique due to the combination of chloro, methyl, and fluoro substituents on the phenol ring. This unique combination can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(3-chloro-5-methylphenyl)-3-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-4-9(6-10(14)5-8)12-3-2-11(16)7-13(12)15/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUAFVXGOZTMQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684316 |
Source
|
Record name | 3'-Chloro-2-fluoro-5'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-04-2 |
Source
|
Record name | 3'-Chloro-2-fluoro-5'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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